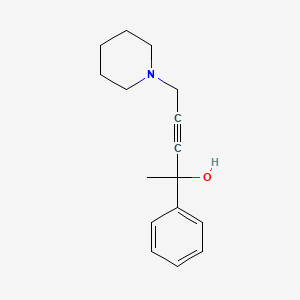
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes.
作用機序
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride inhibits the growth and survival of cancer cells that depend on EGFR signaling for their proliferation.
Biochemical and Physiological Effects
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
実験室実験の利点と制限
One of the main advantages of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other tyrosine kinases. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in certain experimental settings, particularly in studies involving highly proliferative cancer cell lines.
将来の方向性
There are several future directions for research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, including:
1. Investigating the role of EGFR signaling in the development of drug resistance in cancer cells.
2. Exploring the use of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in combination with other targeted therapies for the treatment of cancer.
3. Studying the effects of EGFR inhibition on the immune system and its potential role in immunotherapy.
4. Developing more potent and selective EGFR inhibitors based on the structure of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride.
5. Investigating the effects of EGFR inhibition on other physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes. Its high selectivity and low toxicity make it a valuable tool for studying the effects of EGFR inhibition on cancer and other diseases. Future research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride may lead to the development of more effective targeted therapies for the treatment of cancer and other diseases.
合成法
The synthesis of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride involves several steps, including the condensation of 3-anilino-1-butanone with 2,6,6-trimethyl-3-cyclohexen-1-one, followed by reduction and hydrochloride salt formation. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and other cellular processes.
特性
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16;/h5-11,14-15,18,20H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDGCSZVZVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)
![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![(2R*,3R*)-3-[methyl(propyl)amino]-1'-(4-methyl-2-pyridinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5217063.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)
